molecular formula C14F10O2 B14701686 Bis(pentafluorophenyl)ethane-1,2-dione CAS No. 19555-07-8

Bis(pentafluorophenyl)ethane-1,2-dione

Cat. No.: B14701686
CAS No.: 19555-07-8
M. Wt: 390.13 g/mol
InChI Key: DIDVLGUIGXFFDQ-UHFFFAOYSA-N
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Description

Bis(pentafluorophenyl)ethane-1,2-dione is a compound known for its unique chemical structure and properties. It features two pentafluorophenyl groups attached to an ethane-1,2-dione backbone. This compound is of interest in various fields of chemistry due to its electron-withdrawing pentafluorophenyl groups, which impart distinct reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(pentafluorophenyl)ethane-1,2-dione typically involves the reaction of pentafluorobenzene with ethane-1,2-dione under specific conditions. One common method includes the use of a strong base to deprotonate the ethane-1,2-dione, followed by nucleophilic substitution with pentafluorobenzene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Bis(pentafluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can yield different derivatives of the original compound.

    Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Bis(pentafluorophenyl)ethane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis(pentafluorophenyl)ethane-1,2-dione exerts its effects involves its interaction with molecular targets through its electron-withdrawing pentafluorophenyl groups. These groups can stabilize transition states and intermediates, facilitating various chemical reactions. The pathways involved often include coordination with metal centers in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: A similar compound used in coordination chemistry but with diphenyl groups instead of pentafluorophenyl groups.

    1,2-Bis(dicyclohexylphosphino)ethane: Another related compound with dicyclohexyl groups.

Uniqueness

Bis(pentafluorophenyl)ethane-1,2-dione is unique due to its pentafluorophenyl groups, which provide strong electron-withdrawing effects. This makes it particularly valuable in catalysis and coordination chemistry, where such properties are desirable for stabilizing reactive intermediates and enhancing reaction rates.

Properties

CAS No.

19555-07-8

Molecular Formula

C14F10O2

Molecular Weight

390.13 g/mol

IUPAC Name

1,2-bis(2,3,4,5,6-pentafluorophenyl)ethane-1,2-dione

InChI

InChI=1S/C14F10O2/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)14(26)2-5(17)9(21)12(24)10(22)6(2)18

InChI Key

DIDVLGUIGXFFDQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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